molecular formula C15H14N2O4 B5763859 N-(1,3-benzodioxol-5-ylmethyl)-1-(4-nitrophenyl)methanamine

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-nitrophenyl)methanamine

Cat. No.: B5763859
M. Wt: 286.28 g/mol
InChI Key: NDHKHEBAZMIMAZ-UHFFFAOYSA-N
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Description

“N-(1,3-benzodioxol-5-ylmethyl)-1-(4-nitrophenyl)methanamine” is an organic compound that features a benzodioxole moiety and a nitrophenyl group. Compounds with these structural motifs are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1,3-benzodioxol-5-ylmethyl)-1-(4-nitrophenyl)methanamine” typically involves the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Nitration of Benzene:

    Coupling Reaction: The final step involves coupling the benzodioxole moiety with the nitrophenyl group using a suitable amine.

Industrial Production Methods

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Catalysts and automated processes are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

    Oxidation: Products may include nitroso derivatives or N-oxides.

    Reduction: The primary amine derivative is a common product.

    Substitution: Various substituted benzodioxole and nitrophenyl derivatives can be formed.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biological Activity Studies: Compounds with similar structures are often studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine

    Drug Development: The compound may serve as a lead compound or a pharmacophore in the development of new drugs.

Industry

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of “N-(1,3-benzodioxol-5-ylmethyl)-1-(4-nitrophenyl)methanamine” would depend on its specific application. Generally, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzodioxole and nitrophenyl groups can participate in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-ylmethyl)-1-(4-aminophenyl)methanamine
  • N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylphenyl)methanamine

Uniqueness

The presence of both a benzodioxole moiety and a nitrophenyl group in “N-(1,3-benzodioxol-5-ylmethyl)-1-(4-nitrophenyl)methanamine” makes it unique compared to other similar compounds. This combination can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-nitrophenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c18-17(19)13-4-1-11(2-5-13)8-16-9-12-3-6-14-15(7-12)21-10-20-14/h1-7,16H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHKHEBAZMIMAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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